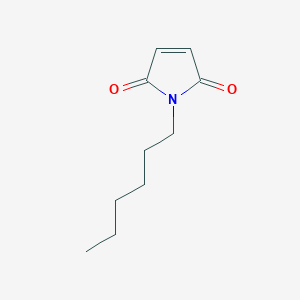
(Chloromethyl)triethoxysilane
Overview
Description
(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It can be used as a starting material for the synthesis of silane-based polymers .
Molecular Structure Analysis
The molecular formula of (Chloromethyl)triethoxysilane is C7H17ClO3Si . Its molecular weight is 212.747 . The IUPAC Standard InChI is InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 .Physical And Chemical Properties Analysis
(Chloromethyl)triethoxysilane is a liquid at 20 degrees Celsius . It has a refractive index of 1.41 , a boiling point of 173-176 °C , and a density of 1.022 g/mL at 25 °C . It is moisture sensitive .Scientific Research Applications
Synthesis of Silane-Based Polymers
(Chloromethyl)triethoxysilane: is primarily used as a starting material for the synthesis of silane-based polymers . These polymers are significant in various fields, including coatings, adhesives, and sealants, due to their excellent adhesive properties and chemical stability.
Surface Modification
The compound can be employed to modify the surface properties of various materials. By introducing (Chloromethyl)triethoxysilane onto a surface, it can alter the surface’s hydrophobicity or hydrophilicity, which is crucial in fields like biomedical devices and sensor technology .
Grignard Reagent Formation
In organic synthesis, (Chloromethyl)triethoxysilane can be used to form Grignard reagents, which are pivotal in creating carbon-carbon bonds. This application is fundamental in the development of new pharmaceuticals and complex organic molecules .
Protective Coatings
Due to its ability to form durable and resistant layers, (Chloromethyl)triethoxysilane can be applied in the creation of protective coatings. These coatings are valuable for protecting metals and other materials from corrosion and environmental damage .
Coupling Agent
(Chloromethyl)triethoxysilane: acts as a coupling agent to bond organic and inorganic materials. This is particularly useful in composite materials where a strong bond between different components is essential for structural integrity .
Hydrophobization of Surfaces
It can be used to make surfaces water-repellent. This hydrophobization is beneficial for creating self-cleaning surfaces, which have applications in solar panels and building materials to reduce maintenance costs .
Catalyst Support
(Chloromethyl)triethoxysilane: can be utilized to prepare catalyst supports. These supports can increase the effectiveness of catalysts used in chemical reactions, thereby enhancing reaction rates and yields .
Precursor for Functionalized Silica
Finally, it serves as a precursor for the synthesis of functionalized silica. This functionalized silica can be used in chromatography for separating complex mixtures or in drug delivery systems to target specific sites within the body .
Safety and Hazards
(Chloromethyl)triethoxysilane is a flammable liquid and vapor . It causes eye irritation . Precautions should be taken to keep it away from heat/sparks/open flames/hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .
Mechanism of Action
Target of Action
(Chloromethyl)triethoxysilane is an organotrialkoxy silane-based reagent with chloromethyl as the organofunctional group . It primarily targets the formation of silane-based polymers . The chloromethyl group in the compound provides a reactive site for further chemical modifications, making it a versatile building block in the synthesis of complex molecules.
Mode of Action
The mode of action of (Chloromethyl)triethoxysilane involves the reaction of the chloromethyl group with other molecules to form new bonds. This can lead to the formation of a wide range of silane-based polymers . The triethoxysilane part of the molecule can undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds, contributing to the polymerization process.
Biochemical Pathways
The primary biochemical pathway involved in the action of (Chloromethyl)triethoxysilane is the formation of silane-based polymers . This process involves the hydrolysis of the ethoxy groups and the subsequent condensation of the resulting silanol groups. The chloromethyl group can also participate in various reactions, leading to the formation of complex polymeric structures.
Result of Action
The result of the action of (Chloromethyl)triethoxysilane is the formation of silane-based polymers with diverse structures . These polymers can have a wide range of properties and uses, depending on the specific reactions involved in their formation.
properties
IUPAC Name |
chloromethyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065871 | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Chloromethyl)triethoxysilane | |
CAS RN |
15267-95-5 | |
| Record name | (Chloromethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



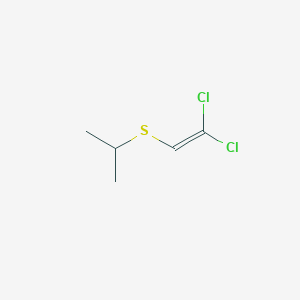
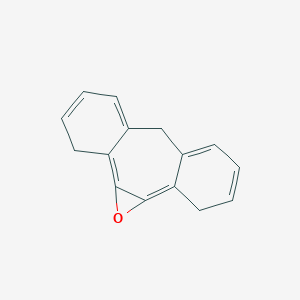

![N(6)-[(indol-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)
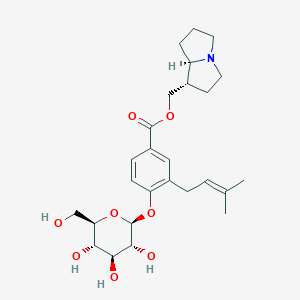
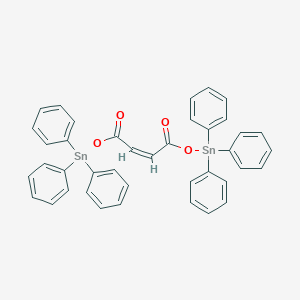


![N-[4-(thiophen-2-ylmethylamino)phenyl]acetamide](/img/structure/B100934.png)
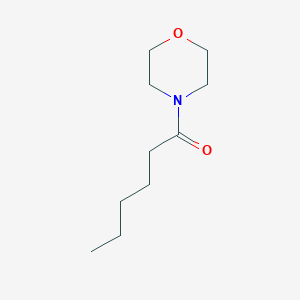
![1,3,4,10b-Tetrahydropyrimido[2,1-a]isoindol-6(2H)-one](/img/structure/B100940.png)


